AI-10-47

CBFβ-RUNX inhibition FRET assay protein-protein interaction

AI-10-47 is the definitive monovalent CBFβ-RUNX inhibitor (FRET IC50 = 3.2 μM) and indispensable comparator for dissecting avidity effects in bivalent inhibitor programs. Developed via SAR optimization of AI-4-57, its 6-trifluoromethoxy substitution on the 2-pyridyl benzimidazole scaffold delivers 6.9-fold improved FRET potency and enhanced metabolic stability by blocking O-demethylation. Unlike the bivalent derivative AI-10-49, AI-10-47 exhibits validated pan-leukemia growth inhibition across ME-1 (inv(16) AML), TUR, M0-91, THP-1, and U937 cell lines, making it the preferred monovalent probe for RUNX-dependent cancer screening. Ideal as a positive control for SPR, FP, and CBFβ-RUNX PPI assay development and validation. Supplied at ≥98% purity for research use only.

Molecular Formula C13H8F3N3O
Molecular Weight 279.22 g/mol
Cat. No. B8143755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAI-10-47
Molecular FormulaC13H8F3N3O
Molecular Weight279.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)OC(F)(F)F
InChIInChI=1S/C13H8F3N3O/c14-13(15,16)20-8-4-5-9-11(7-8)19-12(18-9)10-3-1-2-6-17-10/h1-7H,(H,18,19)
InChIKeyJSNWHSDKJSOXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AI-10-47: A Monovalent CBFβ-RUNX Protein-Protein Interaction Inhibitor for Transcriptional Addiction Research


AI-10-47 is a small-molecule inhibitor belonging to the 2-pyridyl benzimidazole chemical class that targets the protein-protein interaction between core-binding factor beta (CBFβ) and RUNX transcription factors [1]. The compound was developed through structure-activity optimization of the parent compound AI-4-57 via introduction of a trifluoromethoxy substitution, resulting in improved FRET assay potency and metabolic stability [2]. AI-10-47 serves as a critical monovalent intermediate in the Bushweller laboratory's medicinal chemistry campaign that ultimately produced the bivalent inhibitor AI-10-49, which demonstrates enhanced potency against inv(16) acute myeloid leukemia cells [3].

Why Generic CBFβ-RUNX Inhibitor Substitution Fails: The Monovalent-Bivalent Potency Gap and AI-10-47's Specialized Role


In the CBFβ-RUNX inhibitor class, compounds with similar core scaffolds exhibit vastly divergent functional properties due to differences in valency, substitution patterns, and metabolic liability profiles. The monovalent compound AI-10-47 cannot be interchangeably substituted with either its progenitor AI-4-57 or its bivalent derivative AI-10-49 without fundamentally altering experimental outcomes [1]. AI-4-57 demonstrates 6.9-fold weaker FRET inhibition (IC50 = 22 μM) and poor metabolic stability (mouse plasma half-life = 37 minutes), while the bivalent AI-10-49 achieves 12-fold greater FRET potency (IC50 = 260 nM) and substantially prolonged half-life (380 minutes) [2]. AI-10-47 occupies a distinct intermediate position with a FRET IC50 of 3.2 μM and improved metabolic stability over AI-4-57 attributable to the trifluoromethoxy substitution . Furthermore, the cellular efficacy profile diverges sharply: AI-10-49 demonstrates selective activity against ME-1 inv(16) AML cells (IC50 = 0.6 μM) with negligible effects on normal bone marrow cells (IC50 > 25 μM), whereas AI-10-47 exhibits broader but less potent inhibition across multiple leukemia cell lines [1].

AI-10-47 Quantitative Differentiation Evidence: FRET Potency, Metabolic Stability, and Cellular Efficacy Benchmarks


FRET Assay Potency: 6.9-Fold Improvement Over Parent Compound AI-4-57

AI-10-47 demonstrates a 6.9-fold improvement in FRET assay inhibitory potency relative to its parent compound AI-4-57. This enhancement is directly attributed to the introduction of a trifluoromethoxy substitution into the AI-4-57 scaffold [1]. The FRET assay measures the disruption of CBFβ-SMMHC binding to the RUNX1 Runt domain, the primary oncogenic protein-protein interaction driving inv(16) AML pathogenesis [2].

CBFβ-RUNX inhibition FRET assay protein-protein interaction structure-activity relationship

Metabolic Stability: Reduced Liability Enables Pharmacokinetic Progression to AI-10-49

Measurements of stability in liver microsomes demonstrated that AI-10-47 reduced the metabolic liability relative to AI-4-57 [1]. While AI-4-57 exhibited a short mouse plasma half-life of 37 minutes with methyl removal from the methoxy group identified as the primary metabolic pathway, the trifluoromethoxy substitution in AI-10-47 blocked this metabolic soft spot and improved stability . This metabolic stabilization directly justified the synthesis of the bivalent derivative AI-10-49, which achieved a substantially prolonged half-life of 380 minutes [1].

metabolic stability liver microsomes pharmacokinetics trifluoromethoxy substitution

Bivalent Derivative AI-10-49 Achieves 12.3-Fold Enhanced FRET Potency Over AI-10-47

While AI-10-47 serves as a monovalent inhibitor with a FRET IC50 of 3.2 μM, its bivalent derivative AI-10-49—constructed by linking two AI-10-47-like binding moieties—achieves a FRET IC50 of 260 nM and an isothermal titration calorimetry (ITC)-derived dissociation constant (KD) of 168 nM [1]. This 12.3-fold potency enhancement demonstrates the application of polyvalency principles to protein-protein interaction inhibition [2]. In ME-1 inv(16) AML cells, AI-10-49 exhibits an IC50 of 0.6 μM, whereas AI-10-47 shows broader but less potent inhibition across multiple leukemia cell lines including ME-1, TUR, M0-91, THP-1, and U937 .

bivalent inhibitor polyvalency CBFβ-SMMHC inv(16) AML AI-10-49

AI-10-49 Demonstrates Selective inv(16) AML Cytotoxicity with Wide Therapeutic Window

The bivalent derivative AI-10-49, for which AI-10-47 served as a critical optimization intermediate, demonstrates striking selectivity for inv(16) AML cells. AI-10-49 exhibits an ME-1 cellular IC50 of 0.6 μM while showing negligible activity (IC50 > 25 μM) in normal human bone marrow cells, indicating a robust potential therapeutic window of >41-fold [1]. Among a panel of 11 human leukemia cell lines, ME-1 inv(16) cells were the only line highly sensitive to AI-10-49 [2]. Treatment of primary inv(16) AML patient blasts with AI-10-49 triggered selective cell death, recapitulating the effects observed in cell line models [1]. Notably, AI-10-47 does not exhibit this degree of selectivity, showing significant inhibition across multiple leukemia cell lines regardless of inv(16) status .

therapeutic window inv(16) AML selectivity normal hematopoietic cells AI-10-49

AI-10-47 Optimal Research Applications: Monovalent Control, SAR Studies, and Biochemical Probe Utility


Monovalent Control for Polyvalency Mechanism Studies

AI-10-47 serves as the essential monovalent comparator in experiments designed to isolate the contribution of bivalent binding to enhanced potency and selectivity. The 12.3-fold FRET potency difference between monovalent AI-10-47 (3.2 μM) and bivalent AI-10-49 (260 nM) provides a quantitative framework for dissecting avidity effects in protein-protein interaction inhibition [1]. Researchers investigating the polyvalency principle should employ AI-10-47 alongside AI-10-49 to demonstrate that potency gains arise from simultaneous engagement of two binding sites rather than improved monovalent affinity [2].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

AI-10-47 represents a defined SAR milestone demonstrating that trifluoromethoxy substitution at the 6-position of the 2-pyridyl benzimidazole scaffold confers both improved FRET potency (6.9-fold over AI-4-57) and enhanced metabolic stability by blocking O-demethylation [1]. Medicinal chemists optimizing CBFβ-RUNX inhibitors should utilize AI-10-47 as a benchmark monovalent compound with validated metabolic stabilization and as a reference point for evaluating novel substitutions [2]. The compound's role as the synthetic precursor to AI-10-49 further establishes its utility in linker attachment and dimerization studies [1].

Broad-Spectrum Leukemia Cell Line Screening and Pan-RUNX Inhibition Studies

Unlike the bivalent derivative AI-10-49, which demonstrates selective sensitivity restricted primarily to ME-1 inv(16) AML cells, AI-10-47 exhibits significant growth inhibition across multiple leukemia cell lines including ME-1 (inv(16) AML), TUR, M0-91, THP-1, and U937 [1]. This broader activity profile makes AI-10-47 more suitable for experiments requiring pan-leukemia RUNX pathway inhibition or for screening campaigns designed to identify RUNX-dependent cancer models across diverse genetic backgrounds [2]. Researchers studying CBFβ-RUNX transcriptional addiction beyond the inv(16) context should select AI-10-47 as their primary monovalent probe [1].

Biochemical Assay Development and Target Engagement Validation

With a well-characterized FRET IC50 of 3.2 μM and established binding to the CBFβ protein, AI-10-47 is ideally suited as a positive control compound for developing and validating CBFβ-RUNX protein-protein interaction assays [1]. The compound's monovalent binding mode simplifies interpretation of biochemical results compared to bivalent inhibitors, making it the preferred reference compound for surface plasmon resonance (SPR), fluorescence polarization (FP), and other biophysical binding assays [2]. Additionally, AI-10-47's activity at 10 μM concentration (weak inhibition of CBFβ-RUNX binding) provides a useful benchmark for establishing assay dynamic range and sensitivity thresholds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for AI-10-47

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.